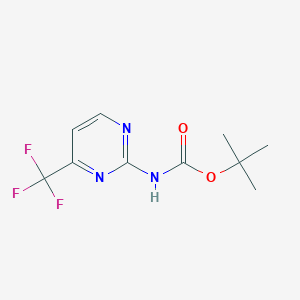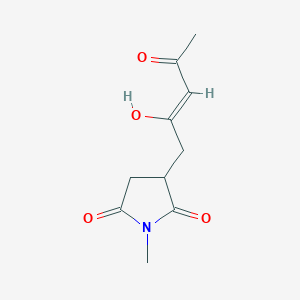
(S)-2-(Methoxymethyl)-3,4-dihydro-2H-pyrrol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(Methoxymethyl)-3,4-dihydro-2H-pyrrol-5-amine is a chiral amine compound with a unique structure that includes a methoxymethyl group and a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(Methoxymethyl)-3,4-dihydro-2H-pyrrol-5-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor such as (S)-proline.
Methoxymethylation: The precursor undergoes methoxymethylation using methoxymethyl chloride in the presence of a base like sodium hydride.
Cyclization: The intermediate product is then cyclized to form the pyrrolidine ring under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to scale up the production efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups using reagents like halides or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles.
Major Products:
Oxidation: Oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrrolidine derivatives.
科学的研究の応用
(S)-2-(Methoxymethyl)-3,4-dihydro-2H-pyrrol-5-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of complex molecules.
作用機序
The mechanism of action of (S)-2-(Methoxymethyl)-3,4-dihydro-2H-pyrrol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
(S)-2-(Hydroxymethyl)-3,4-dihydro-2H-pyrrol-5-amine: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.
(S)-2-(Ethoxymethyl)-3,4-dihydro-2H-pyrrol-5-amine: Similar structure but with an ethoxymethyl group.
(S)-2-(Methoxymethyl)-3,4-dihydro-2H-pyrrol-5-carboxylic acid: Similar structure but with a carboxylic acid group.
Uniqueness: (S)-2-(Methoxymethyl)-3,4-dihydro-2H-pyrrol-5-amine is unique due to its specific functional groups and chiral nature, which confer distinct chemical and biological properties. Its methoxymethyl group provides unique reactivity and stability compared to similar compounds with different substituents.
特性
分子式 |
C6H12N2O |
|---|---|
分子量 |
128.17 g/mol |
IUPAC名 |
(2S)-2-(methoxymethyl)-3,4-dihydro-2H-pyrrol-5-amine |
InChI |
InChI=1S/C6H12N2O/c1-9-4-5-2-3-6(7)8-5/h5H,2-4H2,1H3,(H2,7,8)/t5-/m0/s1 |
InChIキー |
OEVLUMKEVYQNPP-YFKPBYRVSA-N |
異性体SMILES |
COC[C@@H]1CCC(=N1)N |
正規SMILES |
COCC1CCC(=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(4-cyano-2,5-dihydro-5-oxo-3-furanyl)phenyl]-1-Butanesulfonamide](/img/structure/B12870172.png)
![2-Acetylbenzo[d]oxazole-5-sulfonamide](/img/structure/B12870180.png)
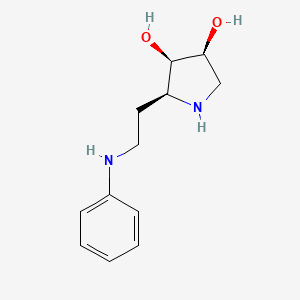
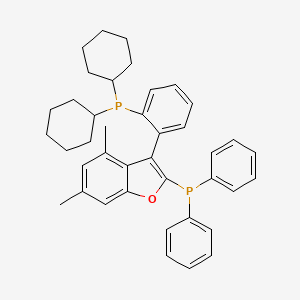
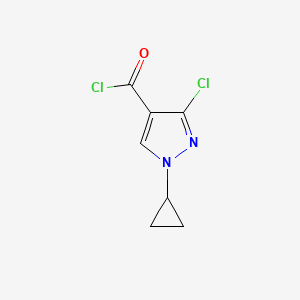
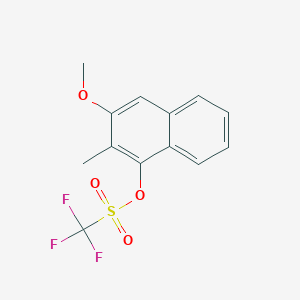
![3,6-Dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazol-4(2H)-one](/img/structure/B12870221.png)
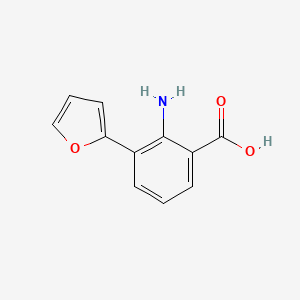
![8-(6-Amino-5-(trifluoromethyl)pyridin-3-yl)-1-(6-(2-cyanopropan-2-yl)pyridin-3-yl)-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-5-ium chloride](/img/structure/B12870231.png)
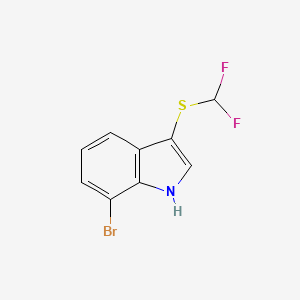
![(1R)-Dicyclohexyl(2'-(3,5-di-tert-butylphenoxy)-[1,1'-binaphthalen]-2-yl)phosphine oxide](/img/structure/B12870250.png)
![1-(Tetrahydrofuran-2-yl)-1H-benzo[d]imidazole](/img/structure/B12870259.png)
